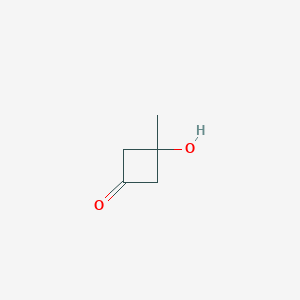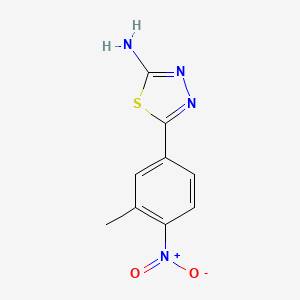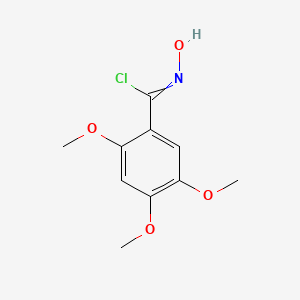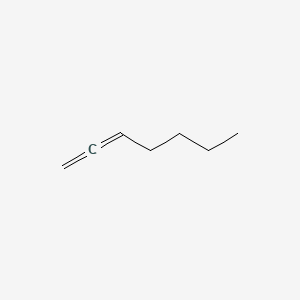
Butylallene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylallene, also known as 1,2-heptadiene, is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of allenes, which are hydrocarbons containing a carbon-carbon double bond adjacent to another carbon-carbon double bond. This unique structure imparts distinct reactivity and properties to this compound, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butylallene can be synthesized through various methods. One common approach involves the lithiation of terminal alkynes followed by the addition of electrophiles. For example, the lithiation of 1-bromo-1,3-di-tert-butylallene followed by epoxidation with dimethyldioxirane (DMDO) yields stable bromoallene oxides . Another method involves the reaction of 3-lithio-1-tert-butylallene with phenyl isocyanate to produce 2-trimethylsilyloxy-4-neopentyl quinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Butylallene undergoes various types of chemical reactions, including:
Oxidation: Epoxidation of this compound with DMDO produces stable bromoallene oxides.
Substitution: The lithiation of this compound followed by reaction with electrophiles such as phenyl isocyanate results in substitution products.
Common Reagents and Conditions
Oxidation: DMDO is commonly used for the epoxidation of this compound.
Substitution: Lithiated this compound reacts with electrophiles like phenyl isocyanate under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Butylallene has several applications in scientific research, particularly in the fields of organic synthesis and catalysis. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, this compound is studied for its reactivity in transition-metal-catalyzed cycloaddition reactions, which are important for constructing cyclic frameworks in organic synthesis .
Mecanismo De Acción
The mechanism of action of butylallene in chemical reactions involves its unique allene structure, which allows for various types of reactivity. In oxidation reactions, the double bonds in this compound react with oxidizing agents like DMDO to form epoxides . In substitution reactions, the lithiated form of this compound acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
Butylallene can be compared with other similar compounds such as alkynes and other allenes. Unlike simple alkynes, this compound has two adjacent double bonds, which impart unique reactivity and stereochemistry. For example, the reaction of 1-heptyne with electrophiles results in a mixture of products, whereas this compound yields more specific and higher-yielding products . Other similar compounds include bromoallene oxides, which share the allene structure but have different substituents and reactivity .
Conclusion
This compound is a fascinating compound with unique reactivity and applications in organic synthesis. Its ability to undergo various types of chemical reactions, including oxidation and substitution, makes it a valuable intermediate in the synthesis of complex organic molecules. Further research into its properties and applications will continue to expand our understanding of this versatile compound.
Propiedades
Número CAS |
2384-90-9 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h5H,1,4,6-7H2,2H3 |
Clave InChI |
OEMWTWLQGRYBGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


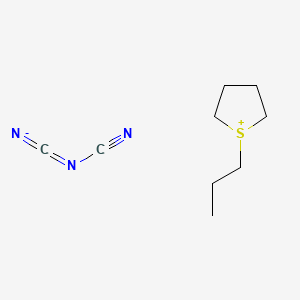
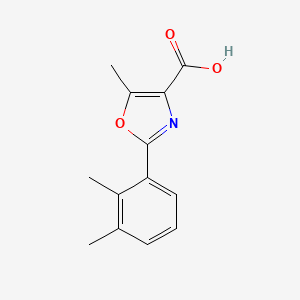
![Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid](/img/structure/B13696611.png)
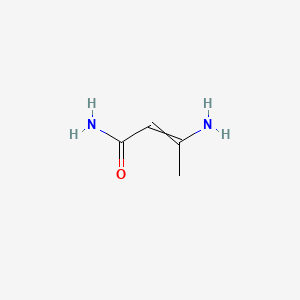
![3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B13696623.png)
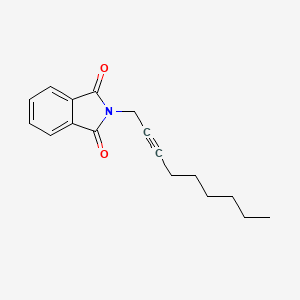
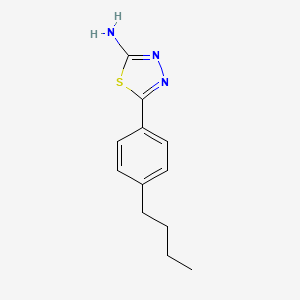
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
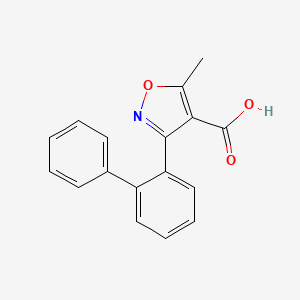
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene](/img/structure/B13696638.png)
